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Compound of Interest

Compound Name: Eniluracil-13C,15N2

Cat. No.: B13438249

Get Quote

Executive Summary
Eniluracil (5-ethynyluracil; 776C85) is a potent, irreversible inhibitor of dihydropyrimidine

dehydrogenase (DPD), utilized clinically to enhance the bioavailability and efficacy of 5-

fluorouracil (5-FU).[1] In bioanalytical workflows—specifically LC-MS/MS quantification of

Eniluracil in plasma or tissue—the use of a stable isotope-labeled internal standard (SIL-IS) is

critical to correct for matrix effects, ionization suppression, and extraction variability.

This guide details the structural validation and isotopic purity analysis of Eniluracil-

C,

N

. Based on synthetic accessibility and metabolic stability, the labeling pattern is defined as [2-

C, 1,3-

N

]-5-ethynyluracil. This specific isotopologue provides a +3 Da mass shift, sufficient to
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distinguish it from the natural isotope envelope of the analyte while mitigating "cross-talk" in
selected reaction monitoring (SRM) channels.

Chemical Identity & Labeling Strategy
Target Molecule Specification

Analyte: Eniluracil (Unlabeled)

IUPAC: 5-ethynyl-1H-pyrimidine-2,4-dione[2][3]

Formula: C

H

N

O

Monoisotopic Mass: 136.0273 Da

Internal Standard: Eniluracil-

C,

N

Labeling Locus: Pyrimidine ring positions 1, 2, and 3.

Formula:

C

C

H

N

O

Monoisotopic Mass: 139.0256 Da (+3.00 Da shift)
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Structural Rationale
The choice of the [2-

C, 1,3-

N

] motif is driven by synthetic logic. The pyrimidine core is typically constructed via the
condensation of a urea derivative with a propiolic acid derivative. Using commercially available
[

C,

N

]-urea introduces the heavy isotopes into the stable urea fragment of the ring (N1-C2-N3),
ensuring the label is not lost during metabolic ethynyl cleavage or standard fragmentation
pathways.
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Figure 1: Synthetic logic for incorporating stable isotopes into the Eniluracil core.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Validation of the labeling pattern relies on observing scalar couplings (

) unique to the

C-

N bond, which are absent in the unlabeled compound.

Predicted NMR Signature:

C NMR: The C2 carbonyl carbon (approx. 150 ppm) will appear as a triplet (or doublet of
doublets) due to coupling with the two adjacent

N nuclei (

Hz).

N NMR: Both N1 and N3 will show strong doublets due to coupling with the enriched C2.

H NMR: The imide protons (H1 and H3) will exhibit large one-bond couplings to

N (

Hz), appearing as doublets rather than the broad singlets seen in the unlabeled spectra.

Mass Spectrometry (LC-MS/MS)
The mass spectral behavior confirms the isotopic incorporation and defines the transition for

bioanalysis.

Fragmentation Pathway (ESI-): Uracil derivatives often undergo Retro-Diels-Alder (RDA)

cleavage or loss of Isocyanic acid (HNCO).

Unlabeled (m/z 135
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42): Loss of HNCO (43 Da) from the [M-H]

precursor.

Labeled (m/z 138

43):

Precursor: 139 Da (Neutral)

138 Da ([M-H]

).

Loss: The C2=O and N3-H fragment is lost as H

N

CO (Mass:

Da).

Product Ion: The remaining fragment contains the ethynyl group, C4, C5, C6, and N1.

Unlabeled Product: ~92 Da.

Labeled Product: Contains

N1. Mass = 93 Da.

Transition:

(approx).

Note: Exact transitions must be optimized experimentally as fragmentation energy can alter

pathways.

Isotopic Purity Analysis Protocol
Isotopic purity is distinct from chemical purity. It quantifies the enrichment level (Atom %

Excess) and the presence of "light" isotopologues (M+0, M+1, M+2) that could interfere with
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the analyte signal.

Calculation of Atom % Enrichment
The contribution of the labeled standard to the unlabeled analyte's quantitation channel (M+0)

is the critical quality attribute.

Metric:Isotopic Contribution (IC)

Acceptance Criteria:

Chemical Purity: > 98% (HPLC-UV @ 260 nm).

Isotopic Enrichment: > 99 atom %

C, > 98 atom %

N.

Unlabeled Contribution: < 0.5% (The signal of the IS in the analyte channel must be

negligible).

Experimental Workflow
The following protocol ensures rigorous validation of the material before use in GLP studies.
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Structural Confirmation Isotopic Purity
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Figure 2: Workflow for the structural and isotopic validation of Eniluracil-13C,15N2.

Step-by-Step Protocol
Preparation: Dissolve 1 mg of Eniluracil-

C,

N

in 1 mL of Methanol:Water (50:50).

MS1 Scan: Infuse into a Triple Quadrupole MS (e.g., Sciex 6500+) in Negative Mode.

Data Acquisition: Acquire full scan spectra from m/z 130 to 150.

Analysis:
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Identify the base peak at m/z 138 (M-H for labeled).

Integrate peak areas for m/z 135 (Unlabeled M-H), 136, 137, and 138.

Calculation:

Interference Check: Inject the IS at the working concentration (e.g., 500 ng/mL) and monitor

the transition for the unlabeled drug (135

42). Any signal here defines the "Cross-talk" limit.

Data Summary Table

Parameter Unlabeled Eniluracil

Eniluracil-

C,

N

(SIL-IS)

Molecular Weight 136.11 g/mol 139.09 g/mol

Monoisotopic Mass 136.0273 Da 139.0256 Da

Precursor Ion (ESI-) m/z 135.0 [M-H] m/z 138.0 [M-H]

Key Fragment (RDA)
m/z 42 (NCO

)

m/z 43 (N

CO

) or 93 (Ring remnant)

NMR C2 Signal Singlet (~150 ppm)
Triplet (

Hz)

Recommended Storage -20°C, Desiccated -20°C, Desiccated, Dark
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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